molecular formula C6H10O2 B1253696 Acid phosphatase CAS No. 9001-77-8

Acid phosphatase

Cat. No.: B1253696
CAS No.: 9001-77-8
M. Wt: 114.14 g/mol
InChI Key: GZCWLCBFPRFLKL-UHFFFAOYSA-N
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Description

Acid phosphatase (EC 3.1.3.2) is a hydrolase enzyme that catalyzes the cleavage of phosphate groups from a wide range of phosphate esters in an acidic environment, producing an alcohol and inorganic phosphate . This enzyme is widespread in nature, found in animals, plants, fungi, and bacteria, and plays a crucial role in various metabolic processes . In humans, it exists as several isoenzymes with distinct tissue origins and functions, including prostatic this compound (PAP), lysosomal this compound (LAP), and tartrate-resistant this compound (TRAP) . This enzyme is an essential tool for studying bone resorption and metabolic diseases. Tartrate-resistant this compound (TRAP) is highly expressed by osteoclasts and serves as a reliable biochemical marker for bone resorption activity; elevated levels are associated with pathological conditions such as osteoporosis, Paget's disease, and hyperparathyroidism . Furthermore, this compound has significant diagnostic and therapeutic relevance in oncology. While prostatic this compound (PAP) has been largely superseded by Prostate-Specific Antigen (PSA) for prostate cancer screening, it remains a valuable prognostic marker for advanced or metastatic disease . Its role has been expanded through its use as a target in immunotherapies like Sipuleucel-T for metastatic castration-resistant prostate cancer . This compound also serves as a key cytochemical marker for diagnosing hairy cell leukemia, where the leukemic cells exhibit high levels of tartrate-resistant this compound . In biochemical research, this compound is widely used in enzyme activity assays, primarily measured using colorimetric methods with substrates like p-nitrophenyl phosphate . The enzyme's catalytic mechanism is proposed to involve a covalent enzyme-phosphate intermediate, with a histidine residue at the active site playing a direct role in catalysis . Beyond human physiology, plant acid phosphatases are critical for mobilizing phosphorus in the soil, and microbial phosphatases have applications in industrial biotechnology for processes such as phosphate level reduction in food products . This product is intended for research purposes only.

Properties

IUPAC Name

1-prop-2-ynoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-8-5-6(2)7/h1,6-7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCWLCBFPRFLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701009098
Record name 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Uteroferrin
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CAS No.

9001-77-8
Record name Acid phosphatase
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Record name 1-[(Prop-2-yn-1-yl)oxy]propan-2-ol
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Record name Phosphatase, acid
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Preparation Methods

Plant-Based Extraction: Wheat Germ

Wheat germ remains a primary source for acid phosphatase due to its high enzyme content and commercial availability. The initial extraction involves homogenizing defatted wheat germ in a chilled citrate buffer (pH 4.8) to preserve enzymatic activity. Mechanical disruption via mortar and pestle or high-speed blenders is followed by centrifugation at 10,000 × g for 20 minutes to remove cellular debris. The supernatant, termed the crude extract, typically exhibits an activity range of 0.5–1.2 U/mg protein.

Notably, commercial wheat germ preparations often contain multiple phosphatase isoforms, necessitating further purification. Mass spectrometry of these preparations has identified contaminants, including heat shock proteins and beta-amylases, which account for ~30% of total protein content.

Algal Extraction: Chara Species

This compound from the green alga Chara sp. is extracted using a combination of mechanical maceration and cold buffer immersion. Homogenization in 20 mM phosphate buffer (pH 7.0) at 4°C, followed by centrifugation at 15,000 × g, yields a crude extract with a specific activity of 2.8 U/mg. Unlike plant sources, algal extracts require immediate protease inhibition using 1 mM phenylmethylsulfonyl fluoride (PMSF) to prevent degradation.

Purification Strategies

Ammonium Sulfate Precipitation

Fractional precipitation with ammonium sulfate is a universal first-step purification. For Chara sp. This compound, 30–60% saturation precipitates ~43% of total activity, increasing specific activity to 4.2 U/mg. Wheat germ enzyme, however, shows optimal recovery at 40–70% saturation, achieving a 2.5-fold purity increase. Post-precipitation dialysis against 20 mM Tris-HCl (pH 7.4) removes residual salts, critical for subsequent chromatographic steps.

Gel Filtration Chromatography

Sephadex G-75 and G-100 columns resolve this compound isoforms by molecular weight. Chara sp. enzyme elutes as a single peak corresponding to 55 kDa, consistent with wheat germ isoforms. This step typically yields a 1.8-fold purification but is ineffective for separating isoenzymes with similar molecular weights.

Ion-Exchange Chromatography

DEAE-cellulose chromatography differentiates isoforms by charge. Wheat germ this compound separates into three distinct peaks at pH 6.2 using a 0–0.5 M NaCl gradient. The dominant isoform (AP1) exhibits a K~m~ of 1.2 mM for p-nitrophenyl phosphate, while minor forms AP2 and AP3 show 2.3 mM and 3.1 mM, respectively. Post-ion exchange, specific activity reaches 11.5 U/mg for Chara sp. enzyme.

Activity Assay Protocols

Colorimetric Assay Using p-Nitrophenyl Phosphate

The standard assay incubates enzyme with 5.5 mM p-nitrophenyl phosphate in citrate buffer (pH 4.8) at 37°C. Reaction termination with 0.05 M NaOH shifts pH to alkaline conditions, producing yellow p-nitrophenol measurable at 410 nm (ε = 16,900 M⁻¹cm⁻¹). One unit (U) is defined as 1 μmol product formed per minute.

Fluorometric Assay (Abcam Kit ab83370)

This high-sensitivity method uses 4-methylumbelliferyl phosphate (MUP) as a substrate. Dephosphorylation generates fluorescent 4-methylumbelliferone (4-MU), quantified at Ex/Em = 360/440 nm. The kit’s linear range (0.1–10 mU/mL) accommodates low-activity samples like serum or urine.

Case Study: Purification of Chara sp. This compound

Purification StepTotal Activity (U)Specific Activity (U/mg)Yield (%)Purification (Fold)
Crude Extract281.932.81001.0
Ammonium Sulfate121.704.243.21.5
Gel Filtration22.446.78.02.4
Ion Exchange12.0111.54.34.1

This table illustrates declining yields with increasing purity, a universal challenge in enzyme preparation. The final ion-exchange step achieves 426% recovery due to contaminant removal.

Emerging Techniques and Recommendations

Affinity Chromatography

Immobilized metal ion affinity chromatography (IMAC) using Zn²⁺ or Fe³⁺ chelates shows promise for isolating metallo-phosphatases. Preliminary trials with wheat germ enzyme report 5-fold purification in a single step.

High-Throughput Screening

Abcam’s cytotoxicity assay kit (ab273300) adapts this compound activity measurement for 96-well plates, enabling rapid drug screening. Cells treated with test compounds are lysed, and residual enzyme activity correlates inversely with cytotoxicity .

Chemical Reactions Analysis

Chemical Reactions of Acid Phosphatase

This compound (EC 3.1.3.2) catalyzes the hydrolysis of phosphate esters under acidic conditions, typically at pH < 7. The primary reaction involves the cleavage of phosphate groups from organic substrates, producing inorganic phosphate and the corresponding alcohol:

Reaction Equation
Phosphate monoester+H2OAlcohol+Phosphate\text{Phosphate monoester}+\text{H}_2\text{O}\rightarrow \text{Alcohol}+\text{Phosphate}

Substrate Specificity

The enzyme exhibits broad substrate specificity, hydrolyzing various phosphate esters, including:

  • Phosphorylated sugars (e.g., glucose-1-phosphate)

  • Nucleotides (e.g., AMP, GMP)

  • Phosphorylated proteins

  • Artificial substrates (e.g., 4-nitrophenyl phosphate) .

Table 1: Substrate Kinetics

SubstrateKcatK_{cat} (s1^{-1})KMK_M (μ\mu M)Source
4-Nitrophenyl phosphate1.39×1031.39\times 10^327.627.6
Glucose-1-phosphate3.2×1033.2\times 10^312.812.8

Catalytic Mechanism

The enzyme employs a two-step mechanism via a phospho-enzyme intermediate:

  • Nucleophilic attack : The catalytic histidine (His18) attacks the phosphate group, forming a covalent intermediate.

  • Hydrolysis : The intermediate is hydrolyzed by water, releasing inorganic phosphate.

Key residues :

  • His18 (nucleophile)

  • Asp290 (general acid/base catalyst) .

Table 2: Catalytic Efficiency Comparison

Variantkcat/KMk_{cat}/K_M (μ\mu M1^{-1}s1^{-1})Fold Change
Wild-type (His)2.5×1042.5\times 10^4-
H18D (Asp)2.7×1032.7\times 10^39.3-fold

The histidine nucleophile provides a 104^4-fold catalytic advantage over aspartate due to cooperative interactions with Asp290 .

Competitive Inhibitors

  • Fluoride (KiK_i = 0.12 mM)

  • Molybdate (KiK_i = 0.18 mM)

  • Tartrate (prostatic isoform-specific inhibitor) .

Table 3: Inhibitor Effects

InhibitorKiK_i (mM)Source
Fluoride0.12
Molybdate0.18

Noncompetitive Inhibition

Amorphous calcium phosphate (ACP) and crystalline calcium phosphate (CAp) inhibit this compound activity by 16.4% and 7.0% , respectively, at 30 minutes .

Table 4: Inhibition by Calcium Phosphate

MaterialInhibition (%)Time (min)
ACP16.430
CAp7.030

Clinical Diagnostics

  • Prostate cancer screening : Prostatic this compound (PACP) is tartrate-resistant and measured in serum .

  • Gaucher’s disease : Elevated activity in serum .

Table 5: Clinical Assay Parameters

ParameterValueSource
Optimal pH5.4
Detection limit0.5 U/L

Enzymatic Assay

4-Nitrophenyl phosphate assay :

  • Reaction mixture : 1 mM substrate + 1 μg/mL enzyme in citrate buffer (pH 5.4).

  • Detection : Measure nitrophenol release at 405 nm (ϵ=18.1\epsilon =18.1 mM1^{-1}cm1^{-1}) .

Table 6: Assay Kinetics

Time (min)Nitrophenol (μ\mu mol)Rate (μ\mu mol/min)
002.239
1022.39

Active Site Architecture

  • Electrostatic preorganization : Asp290 stabilizes the transition state through proton transfer, enhancing histidine nucleophilicity .

  • Substrate positioning : Steric constraints in the H18D variant disrupt substrate alignment, reducing catalytic efficiency .

Isoform Variants

Three isoforms (EI, EII, EIII) with distinct pI values (5.5, 4.5, 4.0) have been identified in wheat germ this compound .

Research Implications

  • Enzyme engineering : The His18-Asp290 interplay highlights design principles for synthetic phosphatases .

  • Forensic applications : this compound activity in semen correlates with dilution ratios, aiding in trace analysis .

Scientific Research Applications

Medical Research Applications

1. Prostate Cancer Diagnosis and Treatment
Acid phosphatase, particularly prostatic this compound, is a key biomarker in prostate cancer. Elevated levels of this enzyme in the serum are associated with advanced stages of the disease. Research indicates that the expression of prostatic this compound correlates with androgen regulation, making it a target for therapeutic interventions in androgen-independent prostate cancer. Immunotherapy trials have explored using antigen-presenting cells loaded with recombinant prostatic this compound to treat patients with this type of cancer, demonstrating promising results in clinical settings .

2. Diagnostic Marker for Bone Diseases
Increased levels of this compound have been linked to various bone diseases, including Paget's disease and osteosarcoma. The enzyme's activity serves as a diagnostic marker, providing essential information for clinicians to make informed decisions regarding patient management and treatment strategies .

3. Diabetes Research
this compound plays a significant role in diabetes research, particularly in understanding the mechanisms underlying pancreatic β-cell dysfunction. Studies utilizing chemical models like streptozotocin-induced diabetes have highlighted the enzyme's involvement in glucose metabolism and its potential as a therapeutic target for restoring pancreatic function .

Plant Biology Applications

1. Phosphate Scavenging
In plants, acid phosphatases act as phosphate scavengers under stress conditions such as drought or phosphorus deficiency. They mobilize inorganic phosphate from organic compounds, enhancing plant growth and resilience. This function is particularly important for crops grown in nutrient-poor soils .

2. Genetic Studies and Breeding
Genome-wide association studies have identified several genomic regions associated with this compound activity in plants. This research aids in marker-assisted breeding programs aimed at improving phosphorus use efficiency (PUE) in crops like mustard and rice. By manipulating this compound activity through genetic engineering, researchers aim to enhance crop productivity under limited nutrient conditions .

Industrial Biotechnology Applications

1. Food Industry
Acid phosphatases are increasingly recognized for their role in reducing phosphate levels in food products. This application is particularly relevant for developing low-phosphate food items that meet dietary restrictions or preferences. The enzyme's ability to catalyze transphosphorylation processes makes it valuable for various biotechnological applications .

2. Bioremediation
The enzyme's capacity to hydrolyze organic phosphorus compounds positions it as a potential agent for bioremediation strategies aimed at improving soil quality and restoring ecosystems affected by phosphorus pollution .

Table 1: Summary of this compound Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medical ResearchProstate Cancer TreatmentElevated prostatic this compound correlates with disease progression; potential therapeutic target identified .
Diabetes ResearchInvolvement in β-cell dysfunction; potential for therapeutic intervention .
Plant BiologyPhosphate MobilizationEnhances growth under nutrient stress; important for crop resilience .
Genetic ManipulationImproved phosphorus use efficiency through targeted breeding programs .
Industrial BiotechnologyFood IndustryReduces phosphate levels; applicable in health-conscious food production .
BioremediationPotential to restore phosphorus-affected soils .

Comparison with Similar Compounds

Comparison with Similar Phosphatases

Acid Phosphatase vs. Alkaline Phosphatase (ALP)

Property This compound (ACP) Alkaline Phosphatase (ALP)
Optimal pH 4.0–6.0 8.0–10.0
Temperature Stability 30–70°C (varies by isoform) 37°C (typical for mammalian ALP)
Substrate Specificity Broad (e.g., pNPP, phosphotyrosine) Narrow (e.g., ATP, phosphoethanolamine)
Biological Role Lysosomal digestion, bone resorption, prostate function Bone mineralization, liver detoxification
Inhibitors Citrate, fluoride Levamisole, EDTA
  • Structural Divergence : ALP typically requires Zn²⁺/Mg²⁺ for catalysis, whereas certain ACP isoforms (e.g., TRAP5b) utilize Fe³⁺-μ-O clusters .

ACP vs. Protein Tyrosine Phosphatases (PTPs)

Property ACP PTPs (e.g., PTP1B, SHP2)
Substrate Specificity Broad (e.g., pNPP, phosphoserine) Selective for phosphotyrosine residues
Optimal pH Acidic (4.0–6.0) Near-neutral (6.5–7.5)
Inhibitors Citric acid, tartrate Flavonoids, fatty acids (e.g., octanoic acid)
Biological Role Nutrient cycling, bone remodeling Insulin signaling, oncogenic regulation
  • Inhibitor Selectivity: PTP1B is inhibited by dietary compounds like oleuropein (olive leaf phenolics) and octanoic acid, which show higher binding affinity than hydrogen peroxide . In contrast, ACP inhibition by citrate is pH-dependent and reversible .

ACP Isoforms: TRAP5b vs. PAP

Property TRAP5b Prostatic ACP (PAP)
Optimal pH 5.0–5.5 5.0–6.0
Thermal Stability Retains 50% activity at 55°C Labile above 40°C
Clinical Use Osteoporosis biomarker (e.g., TRACP5b levels correlate with bone loss) Prostate cancer prognosis and immunotherapy target
Kinetics (pNPP) Km = 2.112 mM, Vmax = 0.484 µmol/min/mg Not well-characterized for pNPP
  • Structural Features : TRAP5b is tartrate-resistant due to unique active-site residues, while PAP contains a prostate-specific antigen (PSA)-binding domain .

Key Research Findings

Substrate Specificity: ACPs from Trypanosoma cruzi and Ctenopharyngodon idella exhibit Km values of 169.3 µM and 3.56 mM for pNPP, respectively, highlighting evolutionary adaptations .

Environmental Adaptation : Thermus thermophilus ACP operates at 70°C, reflecting thermostability absent in mammalian isoforms .

Therapeutic Targets : Citric acid inhibits YopH phosphatase (a virulence factor in Yersinia) with reversible kinetics, suggesting utility in bacterial infection control .

Ecological Significance : ACP activity in lake sediments negatively correlates with organic phosphorus in overlying water, indicating its role in phosphorus flux regulation .

Data Tables

Table 1: Kinetic Parameters of ACP Isoforms for pNPP Hydrolysis

Source Km (mM) Vmax Optimal pH Temperature (°C)
Oncorhynchus TRAP5b 2.112 0.484 µmol/min/mg 5.0 50
Trypanosoma cruzi TRAP 0.169 7.7 nmol/µg/h 5.0 N/A
Macrotyloma uniflorum seeds 0.934 1.333 mM/min 5.5 55

Table 2: Inhibitors of Phosphatases

Enzyme Inhibitor Mechanism Reference
ACP Citric acid Reversible, pH-dependent binding
PTP1B Oleuropein, Octanoic acid Competitive inhibition at active site
ALP Levamisole Non-competitive metal chelation

Biological Activity

Acid phosphatases (APs) are a diverse group of enzymes that catalyze the hydrolysis of phosphate esters in acidic conditions, playing crucial roles in various biological processes across different organisms. This article delves into their biological activity, mechanisms, and significance, supported by data tables and case studies.

Overview of Acid Phosphatases

Acid phosphatases are classified under the enzyme commission number EC 3.1.3.2 and are found in a wide range of organisms, including plants, animals, and microorganisms. They are particularly abundant in plant tissues and are involved in phosphate metabolism, which is essential for energy transfer and cellular signaling.

Key Functions:

  • Phosphate Scavenging : APs facilitate the release of inorganic phosphate (Pi) from organic compounds, especially under conditions of phosphate deficiency.
  • Cellular Metabolism : They play a vital role in metabolic pathways by regulating phosphate levels within cells.
  • Industrial Applications : Due to their ability to hydrolyze phosphates, APs are utilized in various biotechnological applications, including waste treatment and food processing.

Acid phosphatases operate through a two-step mechanism:

  • Substrate Binding : The enzyme binds to its substrate (e.g., p-nitrophenyl phosphate) to form an enzyme-substrate complex.
  • Hydrolysis : The enzyme catalyzes the cleavage of the P-O bond, resulting in the release of Pi and an alcohol.

In Plants

In plants, acid phosphatases are localized in various cellular compartments, including vacuoles and cell walls. They are particularly active during stress conditions such as nutrient deficiency. For instance, studies have shown that higher levels of acid phosphatases are produced in tomato plants under phosphorus starvation, indicating their role in adaptive responses to nutrient availability .

In Animals

In mammals, specific isoforms of acid phosphatase, such as tartrate-resistant this compound (TRAP), are associated with bone resorption processes mediated by osteoclasts. Elevated TRAP levels can serve as biomarkers for diseases involving bone metabolism .

Case Study 1: Plant Response to Phosphate Deficiency

Research conducted on black mustard (Brassica nigra) revealed that this compound activity increased significantly when subjected to phosphate-deficient conditions. This increase was linked to enhanced scavenging mechanisms for Pi from soil organic matter .

Case Study 2: Clinical Relevance in Bone Disorders

A study highlighted the diagnostic potential of TRAP levels in serum as indicators of pathological bone resorption associated with osteoporosis and other metabolic bone diseases. Elevated TRAP levels were observed in patients with increased osteoclastic activity .

Table 1: Characteristics of Acid Phosphatases

CharacteristicDescription
Enzyme Commission NumberEC 3.1.3.2
Optimal pH5.0 - 6.0
Substratesp-nitrophenyl phosphate, α-naphthyl phosphate
SourcesPlants, animals (kidney, liver), fungi

Table 2: Clinical Relevance of Acid Phosphatases

This compound TypeAssociated ConditionDiagnostic Use
Tartrate-resistant APOsteoporosisBiomarker for bone resorption
Prostatic APProstate cancerIndicator for prostate disease
Non-specific APVarious cancersGeneral tumor marker

Research Findings

Recent studies have demonstrated that environmental factors such as temperature and soil moisture significantly influence this compound activity in soils. Increased nitrogen availability was found to enhance AP activity, suggesting that nutrient management can optimize soil health and phosphorus recycling .

Moreover, investigations into the structural properties of acid phosphatases have revealed insights into their substrate specificity and catalytic efficiency, which are critical for biotechnological applications .

Q & A

Q. How is acid phosphatase activity quantified in biological samples?

this compound activity is typically measured via colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP). The enzyme hydrolyzes pNPP to release p-nitrophenol, which is quantified spectrophotometrically at 405 nm. Tissue homogenates are centrifuged, and supernatants are incubated with substrate in acidic buffers (pH 4.8–5.5). Controls include heat-inactivated enzyme and substrate blanks. Activity is normalized to total protein content (determined via Bradford assay ). This method is standardized for plant roots, serum, and microbial lysates .

Q. What methodologies are used to purify this compound from eukaryotic tissues?

Purification involves ammonium sulfate precipitation, ion-exchange chromatography (e.g., DEAE-cellulose), and size-exclusion chromatography. For plant tissues, homogenization in phosphate-free buffers with protease inhibitors is critical. Purity is assessed via SDS-PAGE and activity assays. Red kidney bean this compound, for example, was purified using affinity chromatography with concanavalin A, achieving >90% homogeneity .

Q. How is substrate specificity determined for this compound isoforms?

Substrate specificity profiling uses synthetic phosphomonoesters (e.g., ATP, pyrophosphate, phytate) and fluorogenic substrates. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots. Isoforms are distinguished via inhibitor studies (e.g., tartrate sensitivity) and zymography with native PAGE . For example, purple acid phosphatases (PAPs) show higher affinity for ATP than phytate .

Advanced Research Questions

Q. How can transgenic approaches elucidate this compound’s role in plant phosphate starvation responses?

Overexpression or RNAi silencing of PAP genes (e.g., AtPAP10, OsPAP2) in Arabidopsis or rice is combined with phosphate deprivation assays. Phenotypic analysis includes root architecture, APase secretion (BCIP staining), and transcript quantification (qRT-PCR). For instance, OsWRKY74 overexpression increased root APase activity under low phosphate, linked to OsPAP10a upregulation . Controls use constitutive promoters and wild-type comparators.

Q. What experimental strategies resolve contradictions in reported functions of this compound isoforms?

Comparative genomics (e.g., phylogenetic analysis of PAPs across species) and gene-editing (CRISPR/Cas9) can dissect isoform-specific roles. For example, AtPAP26 is essential for phosphate remobilization, while AtPAP12 regulates cell wall synthesis. Conflicting data may arise from tissue-specific expression or post-translational modifications, addressed via spatial transcriptomics and immunolocalization .

Q. How is the catalytic mechanism of this compound studied at the molecular level?

Site-directed mutagenesis of active-site residues (e.g., Cys, Asp) combined with pre-steady-state kinetics and ³¹P NMR identifies reaction intermediates. X-ray crystallography of enzyme-vanadate complexes (transition-state mimics) reveals metal coordination (Fe³⁺-Zn²⁺ or Fe³⁺-Fe²⁺). For example, Asp92 in VHR phosphatase acts as a general acid/base during hydrolysis .

Q. What methodologies explore post-transcriptional regulation of this compound expression?

RNA-protein interaction assays (RIP-seq) identify trans-acting factors (e.g., m⁶A readers like YTHDF1) that stabilize transcripts. In Cryphonectria parasitica, m⁶A methylation by CpMTA1 enhances CpAphA mRNA stability under stress . Knockout strains and luciferase reporter constructs validate regulatory elements.

Q. How is this compound’s therapeutic potential in cancer evaluated experimentally?

Prostate cancer models use siRNA knockdown of prostatic this compound (PAP) to assess effects on cell invasion and metastasis. Pharmacological inhibitors (e.g., L-tartrate) are tested in xenografts. Clinical correlations involve immunohistochemistry of PAP levels in biopsy samples and survival analysis .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.